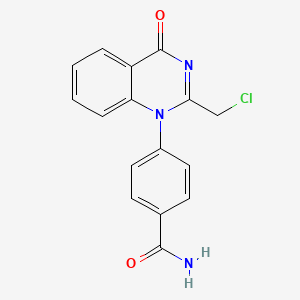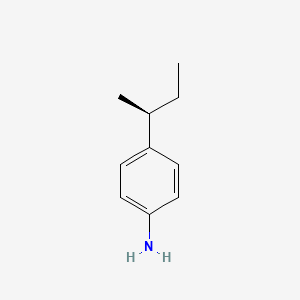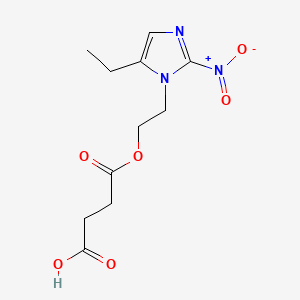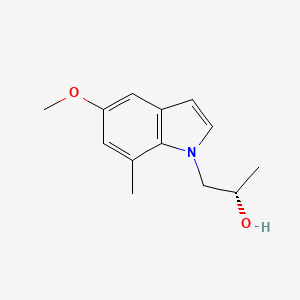![molecular formula C8H9N3O B12940190 5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)
5-Methoxypyrazolo[1,5-a]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. The presence of a methoxy group at the 5-position of the pyrazole ring adds to its unique chemical properties. Compounds in this family are known for their significant biological and chemical activities, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxypyrazolo[1,5-a]pyridin-2-amine.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methoxypyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxypyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-4-methoxypyrazolo[1,5-a]pyridin-2-amine
- 5-Bromo-4-methoxypyrazolo[1,5-a]pyridin-2-amine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Methoxypyrazolo[1,5-a]pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with chloro or bromo substituents, which may have different chemical and biological activities.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5-methoxypyrazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3,(H2,9,10) |
Clave InChI |
UENQQGFNTBPBJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=NN2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)





![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)




![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)

